![molecular formula C8H18Cl2N2 B2798088 (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride CAS No. 2230901-07-0](/img/structure/B2798088.png)

(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

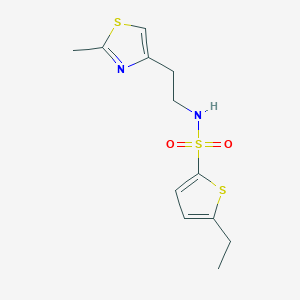

“(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

The molecular structure of “this compound” is based on the pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Scientific Research Applications

Synthesis and Chemical Properties :

- Vagala Harish and M. Periasamy (2017) synthesized enantiomerically pure piperazines, including variants of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine, using a reduction method involving sodium borohydride-iodine. This method is significant for creating enantiomerically pure compounds for various applications in chemistry and pharmaceuticals (Harish & Periasamy, 2017).

- N. V. Rostovskii et al. (2017) explored the synthesis of pyrroles and pyrazines, demonstrating the versatility of these compounds in creating complex chemical structures. This research highlights the potential of these molecules in various chemical syntheses (Rostovskii et al., 2017).

Anticancer Activity :

- Yohan Seo et al. (2019) investigated the anticancer activity of compounds based on the pyrrolo[1,2-a]pyrazine core, finding potent effects against prostate and breast cancer cells. This research contributes to the understanding of these compounds' potential in cancer therapy (Seo et al., 2019).

Optoelectronic Applications :

- Puttavva Meti et al. (2017) reported on the synthesis of dipyrrolopyrazine derivatives and investigated their optical and thermal properties. This study is significant for the development of organic materials for optoelectronic applications, highlighting the versatility of pyrrolopyrazine derivatives in advanced material science (Meti et al., 2017).

Metabolic and Structural Studies :

- J. Kaminski et al. (1987) conducted a study on the metabolic properties of imidazo[1,2-a]pyridines and analogues, providing insights into the metabolism and potential medical applications of related compounds (Kaminski et al., 1987).

Antimalarial Activity :

- J. Guillon et al. (2004) synthesized and tested various pyrrolo[1,2-a]quinoxalines for their antimalarial activity, demonstrating the potential of these compounds in treating malaria (Guillon et al., 2004).

Future Directions

The pyrrolopyrazine structure, including “(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Biochemical Pathways

These could potentially include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride. For instance, the compound was isolated from marine bacteria, suggesting that it may be particularly effective or stable in marine environments

properties

IUPAC Name |

(3R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-7-6-10-4-2-3-8(10)5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-,8+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKCZUPDFLIFRL-YUZCMTBUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CCCC2CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2CCC[C@H]2CN1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-methylacetamide](/img/structure/B2798007.png)

![ethyl 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B2798010.png)

![1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2798012.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2798019.png)

![N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2798023.png)

![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethylsulfanyl)aniline](/img/structure/B2798025.png)